molecular formula C46H30 B582206 6,13-Bis(4-biphenylyl)pentacene CAS No. 1254039-84-3

6,13-Bis(4-biphenylyl)pentacene

Cat. No.: B582206
CAS No.: 1254039-84-3
M. Wt: 582.746
InChI Key: PZPCFCMBWVLRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6,13-Bis(4-biphenylyl)pentacene plays a crucial role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrophobic interactions. These interactions can influence the activity of enzymes and the stability of protein complexes. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. For example, this compound has been found to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Studies have shown that the degradation products of this compound can have different biological activities compared to the parent compound. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as promoting cell survival and proliferation. At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the biological response to this compound changes dramatically at specific concentration ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The metabolic pathways of this compound are complex and can vary depending on the specific cellular context .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been found to localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(4-biphenylyl)pentacene typically involves the functionalization of pentacene at the 6 and 13 positions. One common method includes the use of 6,13-pentacenequinone and organolithium reagents to prepare 6,13-dihydropentacene at low temperatures (0°C). This intermediate is then reduced using tin(II) chloride and hydrochloric acid at room temperature to yield the desired pentacene derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including controlled temperature reactions and purification processes such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6,13-Bis(4-biphenylyl)pentacene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pentacene derivatives, quinones, and reduced forms of the compound .

Scientific Research Applications

6,13-Bis(4-biphenylyl)pentacene has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 6,13-Bis(4-butylphenyl)pentacene
  • 6,13-Bis(m-tolyl)pentacene
  • 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene)

Comparison: 6,13-Bis(4-biphenylyl)pentacene is unique due to its specific biphenyl substituents, which enhance its solubility and stability compared to other derivatives. For instance, TIPS-pentacene is known for its high solubility and stability, but this compound offers a different balance of electronic properties and processability, making it suitable for specific applications in flexible electronics .

Properties

IUPAC Name

6,13-bis(4-phenylphenyl)pentacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPCFCMBWVLRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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